1'N-Benzyl Biotin
Overview
Description
1’N-Benzyl Biotin is an organic compound with the chemical name N-(benzyl)-D-biotinamide and the chemical formula C17H22N2O3S. It is a derivative of biotin, featuring a benzyl group attached to the biotin structure. This compound is typically found as a white to pale yellow crystal or crystalline powder . It is used in the novel enantioselective syntheses of (+)-Biotin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’N-Benzyl Biotin involves several steps:
Bromination: The starting material undergoes bromination to introduce a bromine atom.
Benzyl Amination: The brominated intermediate is then reacted with benzylamine to form the benzylated product.
Cyclization: The benzylated intermediate undergoes cyclization to form the thienoimidazole ring structure.
Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions: 1’N-Benzyl Biotin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
1’N-Benzyl Biotin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various biotin derivatives and analogs.
Biology: The compound is utilized in studies involving biotin-dependent enzymes and metabolic pathways.
Medicine: 1’N-Benzyl Biotin is investigated for its potential therapeutic applications, including its role in enzyme activity and metabolic regulation.
Industry: The compound is used in the production of biotin-enriched products and as a research tool in biochemical assays
Mechanism of Action
1’N-Benzyl Biotin exerts its effects by acting as a coenzyme in various biochemical processes. It is involved in carboxylation reactions, where it serves as a carrier of activated carbon dioxide. The compound interacts with biotin-dependent carboxylases, facilitating the transfer of carbon dioxide to specific substrates. This process is crucial for metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Comparison with Similar Compounds
Biotin Methyl Ester: A derivative used in biochemical studies.
4-Aminobenzoic Acid: Another biotin analog used in research.
Biotin p-Nitrophenyl: A compound used for screening biotin analog-resistant mutants.
Diaminobiotin: A biotin analog used in various biochemical applications.
Uniqueness of 1’N-Benzyl Biotin: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other biotin derivatives. This structural modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in scientific research .
Properties
IUPAC Name |
5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWFILLMGRYPI-DZKIICNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438027 | |
Record name | 1'N-Benzyl Biotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76335-62-1 | |
Record name | 1'N-Benzyl Biotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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